molecular formula C15H15NO4 B5582461 METHYL 5-[(N-PHENYLACETAMIDO)METHYL]FURAN-2-CARBOXYLATE

METHYL 5-[(N-PHENYLACETAMIDO)METHYL]FURAN-2-CARBOXYLATE

Cat. No.: B5582461
M. Wt: 273.28 g/mol
InChI Key: SZRVFJGEFLDYBD-UHFFFAOYSA-N
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Description

Methyl 5-[(N-phenylacetamido)methyl]furan-2-carboxylate is a complex organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(N-phenylacetamido)methyl]furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with N-phenylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanol and a dehydrating agent such as thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(N-phenylacetamido)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(N-phenylacetamido)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its bioactive properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-[(N-phenylacetamido)methyl]furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound is similar in structure but contains a fluorine and nitro group, which may alter its biological activity.

    Methyl 5-(hydroxymethyl)furan-2-carboxylate: This derivative has a hydroxymethyl group, which can affect its reactivity and applications.

Uniqueness

Methyl 5-[(N-phenylacetamido)methyl]furan-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-[(N-acetylanilino)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-11(17)16(12-6-4-3-5-7-12)10-13-8-9-14(20-13)15(18)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRVFJGEFLDYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(O1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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